Coclauril

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

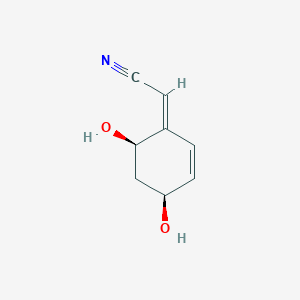

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

(2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile |

InChI |

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3-/t7-,8-/m1/s1 |

InChI Key |

OKLUWXIZGZHBKD-NAYHLWOXSA-N |

Isomeric SMILES |

C1[C@@H](C=C/C(=C/C#N)/[C@@H]1O)O |

Canonical SMILES |

C1C(C=CC(=CC#N)C1O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Coclaurine in Benzylisoquinoline Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites with a wide array of pharmacological activities, including analgesic, antimicrobial, and anticancer properties. At the heart of the biosynthesis of over 2,500 known BIAs lies the pivotal intermediate, (S)-reticuline. The pathway from the simpler precursor, (S)-coclaurine, to (S)-reticuline is a critical juncture that dictates the flow of intermediates into various BIA branches. This technical guide provides an in-depth exploration of the enzymatic transformations of coclaurine, detailing the key enzymes, their kinetics, and the experimental methodologies used to characterize this core biosynthetic route. Furthermore, we delve into the transcriptional regulation of this pathway and present visual representations of the biochemical and regulatory networks to facilitate a deeper understanding for researchers and professionals in drug development and metabolic engineering.

Introduction

The journey of benzylisoquinoline alkaloid (BIA) biosynthesis begins with the amino acid L-tyrosine, which undergoes a series of enzymatic conversions to yield (S)-norcoclaurine, the first committed intermediate of the pathway.[1] (S)-norcoclaurine is then O-methylated to form (S)-coclaurine. Coclaurine itself is a crucial branch-point intermediate, but its conversion to the central and more complex intermediate, (S)-reticuline, is paramount for the synthesis of a vast array of pharmaceutically important BIAs, such as morphine, codeine, and berberine.[2][3][4] This conversion is a three-step enzymatic cascade that introduces key structural modifications, paving the way for the immense diversification of BIA structures.

This guide focuses on the three core enzymatic steps that transform (S)-coclaurine into (S)-reticuline:

-

N-methylation: Catalyzed by Coclaurine N-methyltransferase (CNMT).

-

3'-hydroxylation: Catalyzed by N-methylcoclaurine 3'-hydroxylase (NMCH), a cytochrome P450 enzyme (CYP80B).

-

4'-O-methylation: Catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).

Understanding the intricacies of these enzymes, their kinetics, and the methodologies to study them is fundamental for the metabolic engineering of plants and microorganisms to produce high-value BIAs for pharmaceutical applications.

The Biosynthetic Pathway: From Coclaurine to Reticuline

The conversion of (S)-coclaurine to (S)-reticuline is a linear pathway involving three key enzymes that sequentially modify the coclaurine backbone.

References

The Alkaloid Coclaurine: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine is a benzylisoquinoline alkaloid of significant interest in pharmaceutical research due to its diverse biological activities, including neuroprotective and antimicrobial properties, as well as its role as a key intermediate in the biosynthesis of other medicinally important alkaloids.[1] This technical guide provides a comprehensive overview of the natural sources of coclaurine, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. Quantitative data on coclaurine content in various plant species are presented for comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry and drug development.

Natural Sources of Coclaurine

Coclaurine is found in a variety of plant species, primarily within the families Annonaceae, Lauraceae, Menispermaceae, and Nelumbonaceae.[1] These plants synthesize coclaurine as a secondary metabolite, which often plays a role in their chemical defense mechanisms. The concentration of coclaurine can vary significantly between species and even between different parts of the same plant.

Table 1: Quantitative Analysis of Coclaurine in Various Plant Species

| Plant Family | Species | Plant Part | Coclaurine Content | Reference |

| Nelumbonaceae | Nelumbo nucifera | Flower Buds (dried) | 0.0042% | [2] |

| Nelumbo nucifera | Leaves | Effective concentration against HIV: 0.8 µg/mL | [3] | |

| Lauraceae | Lindera aggregata | Roots | 0.95 mg/g | [1] |

| Ocotea duckei | Stem Bark | Present | [1] | |

| Menispermaceae | Stephania tetrandra | Roots, Stems, Leaves, Epidermis | Present; precursor to tetrandrine | [2][4] |

| Sarcopetalum harveyanum | Not specified | Present | ||

| Annonaceae | Annona muricata | Leaves, Root & Stem Barks | Present |

Isolation and Purification of Coclaurine: Experimental Protocols

The isolation of coclaurine from plant matrices typically employs acid-base extraction, a method that leverages the basic nature of alkaloids to separate them from other plant constituents. Subsequent purification is achieved through chromatographic techniques.

General Acid-Base Extraction Protocol

This protocol is a generalized procedure adaptable for the extraction of coclaurine from various plant materials.

Materials and Reagents:

-

Dried and powdered plant material

-

Methanol or Ethanol (95%)

-

Hydrochloric acid (HCl), 2% solution

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), concentrated and dilute solutions

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

-

Filter paper

Methodology:

-

Maceration and Acidification: a. A known quantity of the dried, powdered plant material is macerated with methanol or ethanol at room temperature for 24-48 hours. This process is repeated 2-3 times to ensure exhaustive extraction. b. The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. c. The crude extract is then acidified with a 2% HCl solution to a pH of approximately 2. This converts the alkaloids, including coclaurine, into their water-soluble salt forms.

-

Liquid-Liquid Extraction (Acidic): a. The acidified aqueous solution is transferred to a separatory funnel and washed with a nonpolar organic solvent such as dichloromethane or chloroform. b. This step removes neutral and weakly acidic compounds, which will partition into the organic layer, while the protonated coclaurine remains in the aqueous layer. c. The organic layer is discarded, and the aqueous layer is retained.

-

Basification and Extraction of Free Alkaloid: a. The acidic aqueous layer containing the coclaurine salt is basified by the dropwise addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH reaches approximately 9-10. b. This deprotonates the alkaloid, converting it back to its free base form, which is soluble in organic solvents. c. The basified solution is then repeatedly extracted with dichloromethane or chloroform. The coclaurine free base will partition into the organic layer.

-

Drying and Concentration: a. The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. b. The dried organic extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid fraction containing coclaurine.

Purification by Column Chromatography

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

A suitable solvent system (e.g., a gradient of chloroform and methanol)

-

Glass column

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Methodology:

-

Column Packing: A glass column is packed with silica gel slurried in the initial, least polar mobile phase of the chosen solvent system.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with the solvent system, starting with a low polarity (e.g., 100% chloroform) and gradually increasing the polarity by adding small increments of a more polar solvent like methanol.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring by TLC: The separation is monitored by Thin Layer Chromatography (TLC). Aliquots from the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots corresponding to coclaurine are identified by comparison with a standard or by using a suitable visualizing agent.

-

Pooling and Concentration: Fractions containing pure coclaurine (as determined by TLC) are pooled, and the solvent is removed by rotary evaporation to yield purified coclaurine.

High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantification

For higher purity, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed. Analytical HPLC is used for the quantification of coclaurine.

Instrumentation and Conditions (General Example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically around 1.0 mL/min for analytical HPLC.

-

Detection: UV detection at a wavelength where coclaurine exhibits significant absorbance (e.g., around 280 nm) or Mass Spectrometry (LC-MS) for more sensitive and specific detection and quantification.

-

Quantification: A calibration curve is generated using certified reference standards of coclaurine to determine the concentration in the sample.

Signaling Pathways Involving Coclaurine

Coclaurine exerts its biological effects through interaction with specific cellular targets. Two notable signaling pathways are its antagonism of nicotinic acetylcholine receptors and its inhibition of EF-hand domain-containing protein D2 (EFHD2).

Coclaurine as a Nicotinic Acetylcholine Receptor (nAChR) Antagonist

Coclaurine has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Antagonism of nAChRs by coclaurine can modulate neurotransmission. The downstream effects of nAChR antagonism can involve various signaling cascades, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Caption: Antagonistic action of Coclaurine on nAChR signaling.

Inhibition of EFHD2 Signaling by Coclaurine

Recent studies have shown that coclaurine can inhibit the expression of EF-hand domain-containing protein D2 (EFHD2). This inhibition is mediated by disrupting the interaction between the transcription factor FOXG1 and the EFHD2 promoter. Downregulation of EFHD2 has been linked to increased sensitivity of cancer cells to cisplatin and suppression of their metastatic properties.

Caption: Coclaurine-mediated inhibition of EFHD2 expression.

Conclusion

Coclaurine remains a molecule of high interest for its therapeutic potential and its role as a biosynthetic precursor. This guide provides a foundational understanding of its natural origins and the methodologies for its isolation and purification. The elucidation of its interactions with key signaling pathways, such as nAChR and EFHD2, opens new avenues for research into its pharmacological applications, particularly in neurodegenerative diseases and oncology. The protocols and data presented herein are intended to facilitate further investigation and development in these promising areas.

References

- 1. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The isolation of stepharine and coclaurine from Sarcopetalum harveyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Coclaurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine is a benzylisoquinoline alkaloid found in various plant species, including those from the Annonaceae and Lauraceae families.[1] As a secondary metabolite, it plays a role in the chemical defense mechanisms of these plants.[1] Coclaurine is a key intermediate in the biosynthesis of a wide range of other benzylisoquinoline alkaloids. From a pharmacological perspective, it has garnered significant interest as a nicotinic acetylcholine receptor (nAChR) antagonist, suggesting its potential for therapeutic applications in neurological and other disorders.[2][3][4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of coclaurine, its biosynthetic pathway, and its interaction with nAChRs, supplemented with detailed experimental protocols and visualizations.

Physical and Chemical Properties

The fundamental physical and chemical properties of coclaurine are summarized in the tables below, providing a consolidated reference for researchers.

Physical Properties of Coclaurine

| Property | Value | Reference(s) |

| Appearance | Solid powder | [7] |

| Melting Point | 220-224 °C | [1][7][8] |

| Boiling Point | ~427.77 - 496.9 °C (Predicted/Estimated) | [1][7][8] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7] |

| Optical Rotation | Varies depending on the enantiomer ((S)- or (R)-coclaurine) |

Chemical Properties of Coclaurine

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₉NO₃ | [7][8][9] |

| Molecular Weight | 285.34 g/mol | [1][7][9] |

| CAS Number | 486-39-5 ((S)-enantiomer) | [1][7][9] |

| pKa | 10.00 ± 0.15 (Predicted) | [7] |

| LogP | 2.86 (Predicted) | [8] |

| Hydrogen Bond Donor Count | 3 | [9] |

| Hydrogen Bond Acceptor Count | 4 | [9] |

| SMILES | COC1=C(C=C2C(--INVALID-LINK--CC3=CC=C(C=C3)O)O) | [1] |

Biosynthesis of Coclaurine

Coclaurine is a central intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids in plants. The pathway commences with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to yield (S)-coclaurine.

The key steps in the biosynthesis of (S)-coclaurine are:

-

L-Tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through separate enzymatic reactions.

-

Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine , the first committed intermediate in the pathway.

-

(S)-norcoclaurine is then methylated by norcoclaurine 6-O-methyltransferase (6OMT) using S-adenosyl methionine (SAM) as a methyl donor to produce (S)-coclaurine .

Further enzymatic modifications of (S)-coclaurine lead to the production of other important alkaloids such as N-methylcoclaurine, reticuline, and ultimately morphine and codeine in some plant species.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. Coclaurine - Wikipedia [en.wikipedia.org]

- 6. coclaurine | 486-39-5 [chemicalbook.com]

- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pharmacological Profile of Coclaurine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine, a benzylisoquinoline alkaloid found in various plant species, and its derivatives represent a class of compounds with significant and diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of coclaurine and its key derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacological Activities

Coclaurine and its derivatives have been reported to exhibit a wide range of biological effects, including:

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Coclaurine acts as an antagonist at neuronal nAChRs, suggesting its potential in the treatment of neurological and psychiatric disorders where cholinergic neurotransmission is dysregulated.

-

Anticancer Activity: Coclaurine has demonstrated cytotoxic effects against various cancer cell lines. Its mechanisms include the induction of apoptosis and the sensitization of cancer cells to conventional chemotherapeutic agents.

-

Antioxidant Properties: The phenolic hydroxyl groups in the structure of coclaurine contribute to its ability to scavenge free radicals, indicating a potential role in mitigating oxidative stress-related pathologies.

-

Antimicrobial Activity: Coclaurine has shown inhibitory effects against certain microbial strains, suggesting its potential as a lead compound for the development of new antimicrobial agents.

-

Anti-aging Properties: Some studies suggest that coclaurine possesses anti-aging activities, although the underlying mechanisms are still under investigation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for coclaurine and its derivatives, facilitating a comparative analysis of their potency and selectivity across different biological targets.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Inhibitory Activity of Coclaurine and its Derivatives

| Compound | Receptor Subtype | Assay System | Parameter | Value (µM) | Reference |

| Coclaurine | human α4β2 nAChR | Xenopus oocytes | IC50 | 49 | [1] |

| Coclaurine | human α4β4 nAChR | Xenopus oocytes | IC50 | 18 | [1] |

Table 2: Anticancer Activity of Coclaurine and its Derivatives

| Compound | Cancer Cell Line | Assay | Parameter | Value (µM) | Reference |

| Coclaurine | H1299 (NSCLC) | MTT Assay | IC50 (alone) | 950 | [2] |

| Coclaurine + Cisplatin | H1299 (NSCLC) | MTT Assay | IC50 (Cisplatin) | 47.4 | [2] |

| Coclaurine | A549 (NSCLC) | MTT Assay | IC50 (alone) | 2000 | [2] |

| Coclaurine + Cisplatin | A549 (NSCLC) | MTT Assay | IC50 (Cisplatin) | 57.3 | [2] |

| Cepharanthine (Biscoclaurine) | Jurkat (Leukemia) | Not Specified | - | - | [3] |

| Cepharanthine (Biscoclaurine) | K562 (Leukemia) | Not Specified | - | - | [3] |

| Berbamine (Biscoclaurine) | NB4 (Leukemia) | Not Specified | - | - | [3] |

Signaling Pathways

Coclaurine and its derivatives have been shown to modulate several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Cisplatin Sensitization in NSCLC via EFHD2/NOX4/ABCC1 Pathway

Coclaurine has been shown to sensitize non-small cell lung cancer (NSCLC) cells to the chemotherapeutic agent cisplatin by inhibiting the EF-hand domain-containing protein 2 (EFHD2). This leads to the downregulation of NADPH oxidase 4 (NOX4) and ATP-binding cassette subfamily C member 1 (ABCC1), a multidrug resistance protein.

References

- 1. Cytotoxicities and structure-activity relationships of natural and unnatural lamellarins toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Coclaurine in Morphine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate biosynthetic pathway of morphine, with a specific focus on the pivotal role of coclaurine as a key precursor. This document provides a comprehensive overview of the enzymatic conversions, quantitative data on enzyme kinetics and product yields, detailed experimental protocols for key assays, and visual representations of the biochemical cascade.

The Morphine Biosynthetic Pathway: From Coclaurine to Morphinan Alkaloids

The biosynthesis of morphine, a potent analgesic compound produced in the opium poppy (Papaver somniferum), is a complex multi-step process involving a series of enzymatic reactions. Coclaurine, a benzylisoquinoline alkaloid, serves as a critical intermediate in this pathway, undergoing a series of modifications to ultimately form the characteristic morphinan skeleton.

The journey from (S)-coclaurine to morphine involves several key stages:

-

Formation of (S)-Reticuline: (S)-coclaurine is first N-methylated by the enzyme coclaurine N-methyltransferase (CNMT) to produce (S)-N-methylcoclaurine. Subsequent hydroxylation and O-methylation steps, catalyzed by cytochrome P450 enzymes and O-methyltransferases respectively, lead to the formation of the central intermediate, (S)-reticuline.

-

Stereochemical Inversion to (R)-Reticuline: A crucial step in the pathway is the stereochemical inversion of (S)-reticuline to (R)-reticuline. This conversion is catalyzed by a unique fusion protein designated as STORR, which contains a cytochrome P450 module and an oxidoreductase module.[1]

-

Formation of the Morphinan Skeleton: (R)-reticuline undergoes an intramolecular C-C phenol coupling reaction catalyzed by salutaridine synthase (SalSyn), a cytochrome P450 enzyme (CYP719B1), to form salutaridine.[2][3] This reaction establishes the core morphinan ring system.

-

Conversion to Thebaine, Codeine, and Morphine: Salutaridine is then reduced to salutaridinol by salutaridinol reductase (SalR). A subsequent acetylation and spontaneous rearrangement lead to the formation of thebaine. Thebaine is then demethylated to neopinone, which spontaneously isomerizes to codeinone. Codeinone reductase (COR) reduces codeinone to codeine. Finally, codeine is demethylated by codeine O-demethylase (CODM) to yield morphine.[4][5]

Quantitative Data

Quantitative analysis of the enzymes and intermediates in the morphine biosynthetic pathway is crucial for understanding its regulation and for metabolic engineering efforts. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS) from Thalictrum flavum

| Parameter | Value | Substrate | Reference |

| Km | 335 µM | 4-Hydroxyphenylacetaldehyde (4-HPAA) | [6] |

| Saturation Kinetics | Sigmoidal | Dopamine | [6] |

| Hill Coefficient | 1.8 | Dopamine | [6] |

| Optimal pH | 6.5 - 7.0 | [6] | |

| Optimal Temperature | 42 - 55 °C | [6] |

Table 2: Alkaloid Content in Capsules of Selected Papaver somniferum Accessions

| Accession | Morphine Content (%) | Codeine Content (%) | Reference |

| G-3 | 0.092 | - | [7] |

| G-6 | 0.086 | - | [7] |

| G-18 | - | - | [7] |

| Average (8 accessions) | - | ≥ 0.1 | [7] |

Note: '-' indicates data not provided in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of morphine biosynthesis.

Enzyme Assay for Norcoclaurine Synthase (NCS)

This protocol is adapted from methodologies described for the characterization of NCS from Thalictrum flavum.[8][9]

Objective: To determine the enzymatic activity of norcoclaurine synthase by measuring the formation of (S)-norcoclaurine from dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

Materials:

-

Purified or partially purified NCS enzyme preparation

-

Dopamine hydrochloride

-

4-Hydroxyphenylacetaldehyde (4-HPAA)

-

Sodium phosphate buffer (0.3 M, pH 6.0)

-

Sodium ascorbate

-

Acetonitrile

-

HEPES buffer (50 mM, pH 7.5)

-

Microcentrifuge tubes

-

Incubator/shaker

-

HPLC system with a chiral column for separation of (S)- and (R)-norcoclaurine

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50 mM HEPES (pH 7.5)

-

5 mM Dopamine hydrochloride

-

7.5 mM 4-HPAA

-

5 mM Sodium ascorbate (to prevent oxidation of dopamine)

-

5% (v/v) Acetonitrile (to aid in substrate solubility)

-

Appropriate amount of NCS enzyme

-

-

Reaction Initiation: Add the enzyme to the reaction mixture to initiate the reaction. The final reaction volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37 °C for 24 hours with shaking at 800 rpm.

-

Reaction Termination: Terminate the reaction by adding an equal volume of methanol or by heat inactivation.

-

Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant by HPLC with a chiral column to separate and quantify the (S)-norcoclaurine produced. A racemic standard of norcoclaurine should be used for calibration and to determine the enantiomeric excess.

Colorimetric Assay for Coclaurine N-Methyltransferase (CNMT)

This is a general protocol for a coupled-enzyme colorimetric assay.[10]

Objective: To determine the activity of CNMT by measuring the production of S-adenosylhomocysteine (SAH), which is then converted to a colored product.

Materials:

-

Purified CNMT enzyme

-

(S)-Coclaurine

-

S-Adenosyl-L-methionine (SAM)

-

S-Adenosylhomocysteine hydrolase (SAHH)

-

Reagents for a colorimetric assay that detects the product of the SAHH reaction (e.g., a thiol-reactive dye if the product is homocysteine).

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, (S)-coclaurine, SAM, and SAHH.

-

Reaction Initiation: Add the CNMT enzyme to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C).

-

Color Development: After a specific incubation time, add the colorimetric reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The change in absorbance is proportional to the amount of SAH produced, and thus to the CNMT activity.

Heterologous Expression and Purification of Cytochrome P450 Enzymes

This is a generalized protocol for the expression of plant cytochrome P450 enzymes, such as salutaridine synthase (CYP719B1), in an insect cell/baculovirus system.[1][11][12][13]

Objective: To produce and purify recombinant cytochrome P450 enzymes for functional characterization.

Materials:

-

cDNA encoding the cytochrome P450 of interest

-

Baculovirus expression vector (e.g., pFastBac)

-

E. coli competent cells (e.g., DH10Bac) for bacmid generation

-

Insect cells (e.g., Spodoptera frugiperda Sf9 cells)

-

Insect cell culture medium

-

Transfection reagent

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Buffers for cell lysis and chromatography

Procedure:

-

Cloning: Clone the P450 cDNA into the baculovirus transfer vector.

-

Bacmid Generation: Transform the recombinant vector into E. coli DH10Bac cells to generate a recombinant bacmid.

-

Transfection: Transfect the insect cells with the recombinant bacmid to produce recombinant baculovirus.

-

Virus Amplification: Amplify the virus stock by infecting fresh insect cell cultures.

-

Protein Expression: Infect a large-scale culture of insect cells with the high-titer virus stock to express the recombinant P450.

-

Cell Lysis: Harvest the cells and lyse them to release the microsomal fraction containing the membrane-bound P450.

-

Purification: Solubilize the microsomal membranes with a detergent and purify the recombinant P450 using affinity chromatography.

Quantitative LC-MS/MS Analysis of Morphine Biosynthesis Intermediates

This protocol outlines a general approach for the quantification of alkaloids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17]

Objective: To accurately quantify the concentrations of coclaurine, reticuline, thebaine, codeine, and morphine in plant extracts or enzymatic reaction mixtures.

Materials:

-

Plant tissue extract or enzyme assay sample

-

Internal standards (deuterated analogs of the analytes)

-

Solvents for extraction (e.g., methanol, chloroform)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phases (e.g., acetonitrile, water with formic acid)

Procedure:

-

Sample Preparation:

-

Homogenize plant tissue in an appropriate extraction solvent.

-

For enzyme assays, stop the reaction and precipitate proteins.

-

Spike the sample with a known amount of the internal standards.

-

Perform a solid-phase extraction to clean up the sample and concentrate the analytes.

-

-

LC Separation:

-

Inject the extracted sample onto the reversed-phase HPLC column.

-

Use a gradient elution program with the mobile phases to separate the different alkaloids.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

For each analyte and internal standard, define a specific precursor ion and one or more product ions for detection.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the alkaloid standards.

-

Quantify the analytes in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

-

Visualizing the Pathway and Workflows

Diagrams are essential tools for understanding complex biochemical pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the morphine biosynthetic pathway and a typical experimental workflow.

Caption: The biosynthetic pathway from (S)-coclaurine to morphine.

Caption: A generalized workflow for an in vitro enzyme assay.

References

- 1. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morphine biosynthesis [iubmb.qmul.ac.uk]

- 6. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repositum.tuwien.at [repositum.tuwien.at]

- 12. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]

Discovery and history of Coclaurine in plant biochemistry

An In-depth Technical Guide on the Discovery and History of Coclaurine in Plant Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine is a pivotal intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of coclaurine. It details the enzymatic steps of its biosynthetic pathway, summarizes key quantitative data from foundational studies, and presents detailed experimental protocols for its extraction and analysis. Furthermore, this document includes visualizations of the core biochemical pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development and plant biochemistry.

Introduction: The Central Role of Coclaurine

Coclaurine, a tetrahydroisoquinoline alkaloid, serves as a critical precursor to over 2,500 known BIAs, including prominent pharmaceuticals like morphine, codeine, and berberine.[1] Its discovery and the subsequent elucidation of its biosynthetic pathway have been milestones in understanding plant specialized metabolism.[1] The core structure of coclaurine is formed through a series of enzymatic reactions starting from the amino acid L-tyrosine.[2] This guide delves into the historical context of its isolation and the intricate biochemical journey from primary metabolites to this key alkaloid intermediate. Coclaurine has been isolated from a variety of plant species, including Nelumbo nucifera (sacred lotus), Sarcopetalum harveyanum, and Ocotea duckei.[3] Its derivatives have shown potential in applications such as melanogenesis inhibition, making them relevant for the cosmetics industry.[4]

Discovery and Isolation History

The journey to understand coclaurine began with its isolation from various plant sources. Early phytochemical studies identified coclaurine as a key constituent in several plant families. One of the notable early isolations was from Sarcopetalum harveyanum, a member of the Menispermaceae family, in 1972.[5][6][7] Subsequent research led to its identification in other species, establishing its widespread presence in the plant kingdom, particularly within the Ranunculales order.[1][3] These initial isolations were crucial for the structural elucidation of coclaurine and paved the way for biosynthetic studies using radiolabeled precursors to trace its metabolic origin.[4][8]

The Biosynthetic Pathway of Coclaurine

The biosynthesis of (S)-coclaurine is a multi-step enzymatic process that forms a central trunk of the larger BIA pathway. It begins with L-tyrosine, which provides the carbon skeletons for both halves of the coclaurine molecule.

The pathway proceeds as follows:

-

Formation of Precursors : L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This involves enzymes such as tyrosine/dopa decarboxylase (TYDC).[2][5]

-

The First Committed Step : Dopamine and 4-HPAA undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS) , to form the first BIA scaffold, (S)-norcoclaurine.[2][9][10] This is a critical, stereospecific step in the pathway.[1]

-

O-Methylation : The 6-hydroxyl group of (S)-norcoclaurine is methylated by the S-adenosyl-L-methionine (SAM)-dependent enzyme norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine.[5][10][11]

(S)-coclaurine then serves as the substrate for subsequent reactions that lead to the vast diversity of BIAs. The next canonical step is N-methylation by coclaurine N-methyltransferase (CNMT) to form (S)-N-methylcoclaurine.[5][12] This is followed by 3'-hydroxylation by a cytochrome P450 enzyme, (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B) , and a final 4'-O-methylation by 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) to produce (S)-reticuline, a major branch-point intermediate.[2][5][13]

Quantitative Data Summary

Quantitative analysis of coclaurine and its downstream metabolites is crucial for metabolic engineering and optimizing production in heterologous systems like yeast. While absolute concentrations in plants vary widely based on species, tissue, and developmental stage, engineered microbial systems provide more controlled data for comparison.[14][15]

Table 1: Heterologous Production of Coclaurine Derivatives in S. cerevisiae

| Strain Description | Key Enzymes Expressed | Metabolite Measured | Titer (mg/L) | Reference |

|---|---|---|---|---|

| Parent Strain (CSY1171) | Full (S)-reticuline pathway | (S)-N-Methylcoclaurine | 0.208 | [16] |

| Engineered Strain (CSY1326) | CjNCS, Ps6OMT, PsCNMT | (S)-N-Methylcoclaurine | 0.482 | [16] |

| Engineered Strain (CSY1339) | Full pathway + SiCNMT2 | Magnocurarine | 0.0023 | [16] |

| Engineered Strain (CSY1339) | Full pathway + NnOMT5 | Armepavine | 11.1 | [16] |

Data represents mean values from triplicate experiments. Titers were measured after 96 hours of cultivation.[16]

Experimental Protocols

The isolation and characterization of coclaurine involve several key biochemical techniques. Below are generalized protocols based on established methodologies.

Protocol 1: General Alkaloid Extraction from Plant Material

This protocol describes a standard acid-base liquid-liquid extraction method for isolating total alkaloids, including coclaurine, from dried plant tissue.[17][18]

Materials:

-

Dried, powdered plant material (e.g., Nelumbo nucifera leaves)

-

Methanol (MeOH)

-

2% Sulfuric acid (H₂SO₄)

-

Ammonium hydroxide (NH₄OH)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel, beakers, filtration apparatus

Procedure:

-

Maceration: Weigh 100 g of powdered plant material and macerate with 500 mL of methanol for 24-48 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant debris. Repeat the extraction on the residue twice more.

-

Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C until a crude residue is obtained.

-

Acidification: Dissolve the residue in 100 mL of 2% H₂SO₄. This protonates the alkaloids, making them soluble in the aqueous phase.

-

Defatting: Transfer the acidic solution to a separatory funnel and wash three times with 50 mL of chloroform to remove non-polar compounds like fats and chlorophyll. Discard the organic (chloroform) layers.

-

Basification: Adjust the pH of the aqueous acid solution to 9-10 by slowly adding NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Final Extraction: Extract the basified aqueous solution three times with 50 mL of chloroform. The alkaloids will move into the organic phase.

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in a rotary evaporator to yield the crude alkaloid extract.

-

Storage: Store the residue at 4°C for further analysis.[17]

Protocol 2: In Vitro Enzyme Assay for Norcoclaurine 6-O-Methyltransferase (6OMT)

This protocol outlines a method to determine the activity of 6OMT, the enzyme that synthesizes coclaurine.

Materials:

-

Purified recombinant 6OMT enzyme

-

(S)-norcoclaurine (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT)

-

Methanol

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

10 µL of purified 6OMT enzyme

-

50 µL of assay buffer

-

10 µL of 10 mM (S)-norcoclaurine (dissolved in DMSO or buffer)

-

10 µL of 10 mM SAM

-

Make up the final volume to 100 µL with sterile water.

-

-

Negative Control: Prepare a control reaction by either using heat-inactivated enzyme (boil for 10 minutes) or omitting the substrate (S)-norcoclaurine).[14]

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of methanol.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet any precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial. Analyze 10-20 µL of the sample by reverse-phase HPLC to separate the product, (S)-coclaurine, from the substrate.

-

Quantification: Quantify the amount of (S)-coclaurine produced by comparing the peak area to a standard curve generated with authentic (S)-coclaurine standard. Enzyme activity can be expressed as pkat/mg protein.

Applications in Drug Development

The elucidation of the coclaurine biosynthetic pathway has been instrumental for advancements in synthetic biology and drug development.[13] By understanding the enzymes involved, researchers can reconstitute these pathways in microbial hosts like E. coli and Saccharomyces cerevisiae.[12][16] This approach offers a sustainable and scalable platform for producing high-value BIAs that are found in low abundance in their native plant sources.[12] Furthermore, knowledge of key enzymes like coclaurine N-methyltransferase (CNMT) allows for protein engineering to create novel BIA derivatives with potentially improved therapeutic properties.[12][19] Coclaurine itself and its derivatives are being investigated for various pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[20][21]

Conclusion

Coclaurine holds a central position in the rich tapestry of plant biochemistry as the gateway to the vast family of benzylisoquinoline alkaloids. From its initial discovery and isolation to the detailed characterization of its biosynthetic pathway, the study of coclaurine has provided profound insights into the metabolic capabilities of plants. The knowledge and protocols detailed in this guide underscore the importance of this molecule and provide a foundation for future research, including the engineering of metabolic pathways for the sustainable production of plant-derived pharmaceuticals and other high-value chemicals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Coclaurine - Wikipedia [en.wikipedia.org]

- 4. mdpi-res.com [mdpi-res.com]

- 5. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 6. The isolation of stepharine and coclaurine from Sarcopetalum harveyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The isolation of stepharine and coclaurine from Sarcopetalum harveyanum. | Semantic Scholar [semanticscholar.org]

- 8. Biosynthesis of coclaurine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 11. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 12. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A CYP80B enzyme from <i>Stephania tetrandra</i> enables the 3'-hydroxylation of <i>N</i>-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids [cjnmcpu.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Publication : USDA ARS [ars.usda.gov]

- 16. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Coclaurine | 486-39-5 | AAA48639 | Biosynth [biosynth.com]

- 21. medchemexpress.com [medchemexpress.com]

The Antagonistic Dance of Coclaurine with Nicotinic Acetylcholine Receptors: A Technical Guide

For Immediate Release

[City, State] – November 21, 2025 – A comprehensive technical guide released today details the biological activity of coclaurine, a naturally occurring benzyltetrahydroisoquinoline alkaloid, as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). This in-depth whitepaper, geared towards researchers, scientists, and drug development professionals, consolidates current quantitative data, experimental methodologies, and visualizes the underlying molecular interactions and signaling pathways.

Coclaurine, isolated from various plant species, has been identified as an inhibitor of specific nAChR subtypes, positioning it as a molecule of interest for therapeutic development in conditions where nicotinic system modulation is beneficial. This guide provides a foundational understanding of its antagonistic properties, particularly at the α4β2 and α4β4 nAChR subtypes.

Quantitative Analysis of Coclaurine's Antagonistic Activity

The inhibitory potency of coclaurine has been quantified using electrophysiological techniques. Studies on human nAChRs expressed in Xenopus oocytes have yielded the following half-maximal inhibitory concentrations (IC50):

| nAChR Subtype | IC50 (µM) |

| α4β2 | 49[1] |

| α4β4 | 18[1] |

This data indicates that coclaurine is a more potent antagonist of the α4β4 nAChR subtype compared to the α4β2 subtype.

Mechanism of Antagonism

Research on coclaurine and its derivatives suggests a non-competitive mechanism of antagonism.[2][3] This mode of inhibition implies that coclaurine does not directly compete with the endogenous agonist, acetylcholine (ACh), at the orthosteric binding site. Instead, it is proposed to bind to an allosteric site on the receptor, thereby altering the receptor's conformation and preventing its activation even when ACh is bound. This non-competitive action is a key characteristic that differentiates it from many other nAChR antagonists.

Experimental Protocols

The determination of coclaurine's nAChR antagonist activity primarily relies on two key experimental techniques: two-electrode voltage clamping (TEVC) and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is the gold standard for characterizing the function of ion channels, including nAChRs.

Workflow:

Detailed Steps:

-

Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs. cRNA encoding the desired human nAChR subunits (e.g., α4 and β2, or α4 and β4) is microinjected into the oocytes. The oocytes are then incubated for 2-5 days to allow for the expression and assembly of functional nAChRs on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current. The membrane potential is "clamped" at a set holding potential, typically -70 mV.

-

Data Acquisition: Acetylcholine is applied to the oocyte, which activates the expressed nAChRs and elicits an inward current (carried by Na+ and Ca2+ ions). To test the antagonistic effect of coclaurine, it is either co-applied with ACh or pre-applied before the application of ACh. The resulting inhibition of the ACh-induced current is recorded.

-

Data Analysis: By applying a range of coclaurine concentrations, a dose-response curve is generated, from which the IC50 value is calculated.

Radioligand Binding Assay

While specific Ki values for coclaurine are not yet publicly available, this method is crucial for determining the binding affinity of a compound to a receptor.

Workflow:

Detailed Steps:

-

Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are isolated.

-

Competitive Binding: These membranes are incubated with a known radiolabeled nAChR ligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound (coclaurine).

-

Separation and Quantification: The bound radioligand is separated from the free radioligand, and the amount of radioactivity is quantified.

-

Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibition constant) can be calculated, providing a measure of the binding affinity of coclaurine.

Signaling Pathways Affected by Coclaurine's Antagonism

By acting as a non-competitive antagonist at α4β2 and α4β4 nAChRs, coclaurine prevents the ion channel from opening in response to acetylcholine. This blockade of cation influx (primarily Na+ and Ca2+) disrupts the canonical downstream signaling events typically initiated by nAChR activation.

Blockade of α4β2 nAChR-Mediated Signaling

The α4β2 nAChR is a crucial player in neuronal signaling, and its activation leads to membrane depolarization and the initiation of various intracellular cascades. Coclaurine's antagonism would inhibit these processes.

Activation of α4β2 nAChRs typically leads to calcium influx, which can activate calcium/calmodulin-dependent protein kinases (CaMKs). These kinases, in turn, can phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression related to neuronal plasticity and survival. By blocking the initial calcium influx, coclaurine would effectively inhibit this entire signaling cascade.

Blockade of α4β4 nAChR-Mediated Signaling

The α4β4 nAChR, while less studied than the α4β2 subtype, also plays a role in cholinergic neurotransmission. Its antagonism by coclaurine would similarly prevent downstream signaling events.

The activation of presynaptic α4β4 nAChRs can modulate the release of other neurotransmitters. By preventing the depolarization of the presynaptic terminal, coclaurine would inhibit this modulatory function, potentially affecting the release of neurotransmitters like dopamine.

Future Directions

The characterization of coclaurine as a non-competitive nAChR antagonist opens avenues for further research. Future studies should focus on determining the specific binding site of coclaurine on the α4β2 and α4β4 receptors to better understand its allosteric mechanism. Additionally, a comprehensive screening against a wider panel of nAChR subtypes is necessary to fully elucidate its selectivity profile. In vivo studies are also warranted to investigate the physiological and potential therapeutic effects of coclaurine's nAChR antagonism. This technical guide serves as a critical resource for researchers embarking on these next steps in the exploration of coclaurine's biological activity.

References

- 1. Multiple modes of α7 nAChR noncompetitive antagonism of control agonist-evoked and allosterically enhanced currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two Neuronal Nicotinic Acetylcholine Receptors, α4β4 and α7, Show Differential Agonist Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Choline Promotes Nicotinic Receptor α4 + β2 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Coclaurine in Plant Secondary Metabolism: A Technical Guide

An In-depth Examination of the Biosynthesis, Regulation, and Functional Significance of a Key Benzylisoquinoline Alkaloid Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine, a central intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), represents a critical branch point in the metabolic network of numerous medicinal plants. This technical guide provides a comprehensive overview of the function of (S)-coclaurine in plant secondary metabolism. It details the enzymatic steps leading to its formation from L-tyrosine and its subsequent conversion into a vast array of pharmacologically active compounds, including morphine, codeine, berberine, and sanguinarine. This document consolidates quantitative data on enzyme kinetics and metabolite concentrations, presents detailed experimental protocols for key analytical techniques, and utilizes pathway and workflow diagrams to illustrate the complex processes involved. This guide is intended to serve as a valuable resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

Introduction to Benzylisoquinoline Alkaloid Metabolism

Plants produce a vast arsenal of specialized chemical compounds known as secondary metabolites, which are not essential for primary growth and development but play crucial roles in environmental interactions.[1] Among the most significant classes of these compounds are the benzylisoquinoline alkaloids (BIAs), a structurally diverse group of over 2,500 identified molecules.[1] Many BIAs possess potent pharmacological properties that have been exploited in medicine for centuries. Notable examples include the analgesics morphine and codeine, the antimicrobial agents berberine and sanguinarine, and the antitussive noscapine.[1]

The intricate biosynthetic pathways of these valuable compounds converge at a common intermediate: (S)-reticuline. The formation of (S)-reticuline, and therefore the entire spectrum of downstream BIAs, is fundamentally dependent on the biosynthesis of its precursor, (S)-coclaurine. Understanding the function and regulation of coclaurine metabolism is paramount for efforts in metabolic engineering and synthetic biology aimed at enhancing the production of these vital medicines.

The Biosynthesis of (S)-Coclaurine

The journey to coclaurine begins with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to yield the core benzylisoquinoline scaffold. This pathway involves the coordinated action of several key enzymes.

Formation of (S)-Norcoclaurine

The first committed step in BIA biosynthesis is the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This Pictet-Spengler reaction is catalyzed by (S)-norcoclaurine synthase (NCS) to produce (S)-norcoclaurine, the foundational benzylisoquinoline molecule.[1][2]

O-Methylation to (S)-Coclaurine

Following its synthesis, (S)-norcoclaurine undergoes a crucial methylation step. The enzyme norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of (S)-norcoclaurine, yielding (S)-coclaurine.[2] This reaction is a critical tailoring step that prepares the molecule for subsequent modifications.

The biosynthetic pathway from L-tyrosine to (S)-coclaurine is depicted in the following diagram:

(S)-Coclaurine as a Central Metabolic Hub

(S)-Coclaurine is not an end product but rather a critical intermediate that is channeled towards the central branch-point metabolite, (S)-reticuline. This conversion requires a further sequence of enzymatic modifications:

-

N-Methylation: Coclaurine N-methyltransferase (CNMT) adds a methyl group to the secondary amine of (S)-coclaurine, forming (S)-N-methylcoclaurine.[2][3]

-

Hydroxylation: The cytochrome P450-dependent monooxygenase, (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1 or NMCH) , introduces a hydroxyl group at the 3' position of the benzyl moiety of (S)-N-methylcoclaurine.[4][5]

-

O-Methylation: Finally, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) catalyzes the methylation of the newly introduced 3'-hydroxyl group to yield (S)-reticuline.[6]

From (S)-reticuline, the BIA pathway diverges into several major branches, each leading to a distinct class of alkaloids with unique pharmacological activities. These include:

-

Protoberberine and Phthalideisoquinoline Alkaloids: Leading to compounds like berberine and noscapine.

-

Benzophenanthridine Alkaloids: Such as sanguinarine.

-

Morphinan Alkaloids: Including the well-known opioids thebaine, codeine, and morphine.

The central role of (S)-coclaurine as a precursor to these diverse alkaloid classes is illustrated below:

Quantitative Data on Coclaurine Metabolism

The efficiency of the BIA biosynthetic pathway is governed by the kinetic properties of its constituent enzymes and the in-planta concentrations of its intermediates. The following tables summarize key quantitative data available in the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Plant Source | Substrate(s) | Km (µM) | Reference(s) |

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 - 700 | [7],[8] |

| Dopamine | Exhibits sigmoidal kinetics | [7],[8] | ||

| Norcoclaurine 6-O-Methyltransferase (6OMT) | Coptis japonica | (R,S)-Norlaudanosoline | 2230 | [9] |

| S-Adenosyl-L-methionine | 3950 | [9] | ||

| Coclaurine N-Methyltransferase (CNMT) | Coptis japonica | (S)-Coclaurine | 1.8 ± 0.2 | [10] |

| S-Adenosyl-L-methionine | 11.2 ± 1.1 | [10] | ||

| N-Methylcoclaurine 3'-Hydroxylase (CYP80B1) | Eschscholzia californica | (S)-N-Methylcoclaurine | 15 | [5] |

| 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) | Coptis japonica | (R,S)-Laudanosoline | 4.8 | [6] |

| S-Adenosyl-L-methionine | 27 | [6] |

Table 2: Alkaloid Content in Papaver somniferum Dry Matter

| Alkaloid | Concentration Range (µg/g dry matter) | Reference |

| Morphine | 0 - 25,000+ | [11] |

| Codeine | 3 - 3,595 | [11] |

| Thebaine | 0 - 2,797 | [11] |

| Papaverine | 0 - 1,500+ | [11] |

| Noscapine | 0 - 6,641 | [11] |

Note: Concentrations of early pathway intermediates like coclaurine are often low due to rapid turnover and are not typically reported in broad alkaloid profiling studies.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of coclaurine and related BIAs.

General Benzylisoquinoline Alkaloid Extraction from Plant Material

This protocol is a general method for extracting a broad range of alkaloids from dried plant tissue.

Methodology:

-

Homogenization: Weigh approximately 1-2 g of finely ground, dried plant material into a centrifuge tube.

-

Extraction: Add 20 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol). Vortex thoroughly and sonicate for 15-30 minutes at room temperature.[7]

-

Centrifugation: Centrifuge the mixture at approximately 3,800 x g for 10 minutes to pellet the solid debris.[2]

-

Solid Phase Extraction (SPE):

-

Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with 3-5 mL of methanol, followed by 3-5 mL of water.

-

Load the supernatant from the previous step onto the conditioned cartridge.

-

Wash the cartridge with 4-6 mL of water, followed by 4-6 mL of methanol to remove interfering compounds.

-

Elute the alkaloids with 6 mL of 5% ammonium hydroxide in an appropriate organic solvent mixture (e.g., ethyl acetate:methanol:acetonitrile, 80:10:10 v/v/v).[12]

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).

Recombinant Enzyme Expression and Purification

This protocol describes a general procedure for producing plant methyltransferase enzymes in E. coli for in vitro assays.

Methodology:

-

Cloning: Subclone the coding sequence of the methyltransferase (e.g., 6OMT, CNMT) into a suitable expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction:

-

Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C.

-

Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of Terrific Broth (TB) or LB medium.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-0.2 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 4,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 20 mM imidazole for His-tagged proteins).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 12,000 x g for 30-60 min at 4°C) to remove cell debris.

-

-

Affinity Purification:

-

Equilibrate an affinity column (e.g., Ni-NTA for His-tagged proteins) with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 50 mM).

-

Elute the recombinant protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).

-

-

Buffer Exchange: Exchange the elution buffer for a suitable storage or assay buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl) using a desalting column or dialysis.

In Vitro Methyltransferase (6OMT, CNMT, 4'OMT) Activity Assay

This protocol can be adapted for various O- and N-methyltransferases in the BIA pathway.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture with the following components:

-

Buffer: 100 mM Tris-HCl or HEPES buffer, pH 7.5.

-

Substrate: 0.1 - 1.0 mM of the specific alkaloid substrate (e.g., (S)-norcoclaurine for 6OMT, (S)-coclaurine for CNMT).

-

Co-substrate: 0.5 - 5.0 mM S-adenosyl-L-methionine (SAM).

-

Reducing Agent (optional but recommended): 1 mM DTT.

-

Purified Enzyme: 1-5 µg of purified methyltransferase.

-

Total Volume: Adjust to a final volume of 50-100 µL with nuclease-free water.

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by adding a stop solution (e.g., 0.4 M Sodium Borate, pH 10.0).[11]

-

Analysis: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant for product formation using LC-MS/MS.

LC-MS/MS Quantification of Coclaurine and Derivatives

This protocol outlines a method for the sensitive and specific quantification of BIAs.

Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient might be:

-

0-2 min: 5% B

-

2-15 min: Ramp to 95% B

-

15-17 min: Hold at 95% B

-

17.1-20 min: Return to 5% B and equilibrate.

-

This gradient should be optimized for the specific analytes of interest.

-

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for each analyte by infusing authentic standards. For example:

-

(S)-Coclaurine: [M+H]+ m/z 286.1 -> fragment ions.

-

(S)-Reticuline: [M+H]+ m/z 330.2 -> fragment ions.

-

-

Optimization: Optimize collision energy and other source parameters for each MRM transition to maximize sensitivity.

-

-

Quantification: Generate a standard curve using serial dilutions of authentic standards. Quantify the analytes in the extracted samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

(S)-coclaurine stands as a linchpin in the complex architecture of benzylisoquinoline alkaloid metabolism. Its biosynthesis and subsequent enzymatic modifications are tightly regulated processes that dictate the flow of carbon into a multitude of medicinally important compounds. The quantitative data and detailed protocols presented in this guide offer a foundational resource for researchers seeking to unravel the intricacies of this pathway.

Future research will likely focus on several key areas. The discovery and characterization of novel enzymes and regulatory factors, such as transcription factors that control the expression of BIA biosynthetic genes, will provide deeper insights into the metabolic network. Furthermore, the application of synthetic biology and metabolic engineering approaches, informed by the kinetic and quantitative data outlined herein, holds immense promise for the sustainable and high-yield production of valuable BIAs in microbial or plant-based systems. A thorough understanding of coclaurine's function is, and will continue to be, essential for the advancement of both fundamental plant science and pharmaceutical biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. an.shimadzu.com [an.shimadzu.com]

- 3. Purification and Product Characterization of Lipoxygenase from Opium Poppy Cultures (Papaver somniferum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bfr.bund.de [bfr.bund.de]

- 8. researchgate.net [researchgate.net]

- 9. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthetic Pathway from Tyrosine to Coclaurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway leading from the amino acid L-tyrosine to the pivotal benzylisoquinoline alkaloid (BIA) intermediate, (S)-coclaurine. This pathway is of significant interest to researchers in natural product synthesis, metabolic engineering, and drug development due to the vast array of pharmacologically active compounds derived from coclaurine, including morphine, codeine, and berberine.

The Biosynthetic Pathway: An Overview

The conversion of L-tyrosine to (S)-coclaurine involves a series of enzymatic steps that transform the initial amino acid into two key intermediates, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These intermediates then undergo a stereospecific condensation to form the foundational benzylisoquinoline scaffold of (S)-norcoclaurine, which is subsequently methylated to yield (S)-coclaurine.

The key enzymatic transformations in this pathway are:

-

Hydroxylation and Decarboxylation of Tyrosine to Dopamine: L-tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase (TH) . Subsequently, L-DOPA is decarboxylated by DOPA decarboxylase (DDC) to produce dopamine.

-

Conversion of Tyrosine to 4-HPAA: In a parallel branch of the pathway, L-tyrosine is converted to 4-HPAA. This transformation can occur via a couple of routes, often involving a transamination reaction catalyzed by tyrosine aminotransferase (TyrAT) to form 4-hydroxyphenylpyruvic acid, followed by decarboxylation.

-

Pictet-Spengler Condensation to (S)-Norcoclaurine: The cornerstone of this pathway is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) . This reaction establishes the characteristic tetrahydroisoquinoline ring system with a specific stereochemistry.

-

Methylation to (S)-Coclaurine: (S)-norcoclaurine then undergoes a series of methylation steps. The first is the O-methylation at the 6-hydroxyl group, catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) , to produce (S)-coclaurine. Further methylation at the nitrogen atom is carried out by coclaurine N-methyltransferase (CNMT) .

Quantitative Data

The following tables summarize the available kinetic data for the key enzymes in the tyrosine to coclaurine biosynthetic pathway. It is important to note that these values can vary depending on the source of the enzyme and the specific assay conditions.

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Vmax | Source Organism | Reference(s) |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | 136 | - | 7.1 µmol/min/mg | Rattus norvegicus | [1] |

| DOPA Decarboxylase (DDC) | L-DOPA | 230 - 320 | ~124 | - | Homo sapiens | [2][3] |

| Norcoclaurine Synthase (NCS) | 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 - 700 | 24 | - | Thalictrum flavum | [4][5] |

| Dopamine | 22,000 | - | - | Thalictrum flavum | [6] | |

| Norcoclaurine 6-O-Methyltransferase (6OMT) | (R,S)-Norcoclaurine | 2,230 | - | - | Coptis japonica | [7] |

| S-Adenosyl-L-methionine | 3,950 | - | - | Coptis japonica | [7] | |

| Coclaurine N-Methyltransferase (CNMT) | (S)-Coclaurine | - | - | - | Coptis japonica | [8] |

| S-Adenosyl-L-methionine | - | - | - | Coptis japonica | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the tyrosine to coclaurine biosynthetic pathway.

Heterologous Expression and Purification of (S)-Norcoclaurine Synthase (NCS) in E. coli

This protocol describes the expression of a His-tagged NCS from Thalictrum flavum in E. coli and its subsequent purification.

Materials:

-

pET-28a(+) vector containing the codon-optimized gene for TfNCS (N-terminally His6-tagged, truncated)

-

E. coli BL21 (DE3) competent cells

-

Luria-Bertani (LB) medium and Terrific Broth (TB) medium

-

Kanamycin (50 µg/mL)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)

-

Lysis Buffer (100 mM HEPES pH 7.5, 100 mM NaCl, 20 mM imidazole)

-

Wash Buffer (100 mM HEPES pH 7.5, 100 mM NaCl, 40 mM imidazole)

-

Elution Buffer (100 mM HEPES pH 7.5, 100 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Amicon Ultra centrifugal filter units (10 kDa MWCO)

Procedure:

-

Transformation: Transform the pET-28a(+)-TfNCS plasmid into chemically competent E. coli BL21 (DE3) cells via heat shock and plate on LB agar containing kanamycin. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. Elute the His-tagged NCS with Elution Buffer.

-

Concentration and Buffer Exchange: Concentrate the eluted protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl) using an Amicon Ultra centrifugal filter unit.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Colorimetric Assay for Tyrosine Hydroxylase (TH) Activity

This real-time colorimetric assay monitors the production of L-DOPA, which is oxidized to the chromophore dopachrome.[9][10]

Materials:

-

Purified Tyrosine Hydroxylase

-

96-well microplate

-

Plate reader capable of measuring absorbance at 475 nm

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0)

-

L-tyrosine stock solution

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) stock solution

-

Catalase stock solution

-

Ferrous ammonium sulfate stock solution

-

Sodium periodate solution

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, L-tyrosine (final concentration ~50-200 µM), BH4 (final concentration ~100-500 µM), catalase, and ferrous ammonium sulfate.

-

Enzyme Addition: Add the purified TH enzyme to the reaction mixture.

-

Initiation and Measurement: Immediately add sodium periodate to initiate the colorimetric reaction. Place the plate in the plate reader and measure the absorbance at 475 nm every 30 seconds for 30 minutes at 37°C.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity can be quantified using a standard curve of L-DOPA.

HPLC-UV Analysis of Dopamine and L-DOPA

This method allows for the separation and quantification of dopamine and its precursor L-DOPA.[4][10]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: 50 mM potassium dihydrogen phosphate, pH adjusted to 2.3 with phosphoric acid.

-

Dopamine and L-DOPA standards

-

Acetonitrile (for sample preparation and cleaning)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of dopamine and L-DOPA of known concentrations in the mobile phase.

-